What is the chemical structure of 3-(4-Methoxyphenyl)acryloyl chloride
What is the chemical structure of 3-(4-Methoxyphenyl)acryloyl chloride
An In-Depth Technical Guide to 3-(4-Methoxyphenyl)acryloyl Chloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(4-Methoxyphenyl)acryloyl chloride, a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical structure, synthesis, reactivity, and applications, grounding the discussion in established chemical principles and providing actionable protocols for its use in a laboratory setting.
Core Compound Profile: 3-(4-Methoxyphenyl)acryloyl Chloride
3-(4-Methoxyphenyl)acryloyl chloride, also known as p-methoxycinnamoyl chloride, is an acyl chloride derivative of p-coumaric acid, a naturally occurring phenolic compound.[1][2] Its structure features a methoxy-substituted phenyl group conjugated with an acryloyl chloride moiety. This unique combination of a reactive acyl chloride, an α,β-unsaturated carbonyl system, and an electron-donating methoxy group makes it a highly valuable and reactive building block in synthetic chemistry.
The high reactivity of the acyl chloride group makes it an excellent acylating agent, while the conjugated system allows for its participation in various addition reactions. These characteristics are leveraged in the synthesis of complex molecules, including chalcones and other derivatives being investigated for their potential therapeutic properties.[3]
Chemical and Physical Properties
A summary of the key physicochemical properties of (2E)-3-(4-Methoxyphenyl)acryloyl chloride is presented below. These properties are critical for its handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 34446-64-5, 42996-84-9 (E-isomer)[4][5] |
| Molecular Formula | C₁₀H₉ClO₂[4][5] |
| Molecular Weight | 196.63 g/mol [4][5] |
| Melting Point | 49-50 °C[4] |
| Boiling Point | 317.2 ± 17.0 °C at 760 mmHg[4] |
| Density | 1.2 ± 0.1 g/cm³[4] |
| Appearance | Pale yellow solid or liquid |
Note: This compound is typically stored under refrigeration (2-8°C) in an inert atmosphere to prevent degradation.[6]
Chemical Structure
The structure consists of a benzene ring substituted with a methoxy group at the para (4) position. This is attached to a three-carbon acryloyl chloride chain, with a double bond between the α and β carbons relative to the carbonyl group. The trans or (E)-isomer is the more common and stable configuration.
Caption: Chemical structure of (2E)-3-(4-Methoxyphenyl)acryloyl chloride.
Synthesis and Mechanism
The most direct and common laboratory synthesis of 3-(4-Methoxyphenyl)acryloyl chloride involves the conversion of its corresponding carboxylic acid, 3-(4-Methoxyphenyl)acrylic acid (p-methoxycinnamic acid), using a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.[7][8]
Reaction Mechanism: Carboxylic Acid to Acyl Chloride
The conversion is a classic nucleophilic acyl substitution reaction. The mechanism proceeds through a highly reactive intermediate, an acyl chlorosulfite, which enhances the leaving group ability of the hydroxyl group.[8][9]
-
Activation of the Carboxylic Acid: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
Formation of the Acyl Chlorosulfite Intermediate: Following proton transfer and loss of a chloride ion, an acyl chlorosulfite intermediate is formed. This step is crucial as it converts the poor leaving group (-OH) into a much better one.[9][10]
-
Nucleophilic Attack by Chloride: The previously displaced chloride ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the intermediate.
-
Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. The final products are the desired acyl chloride, SO₂, and HCl.[7][10]
Caption: Workflow for the synthesis of 3-(4-Methoxyphenyl)acryloyl chloride.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of 3-(4-Methoxyphenyl)acryloyl chloride.
Materials:
-
3-(4-Methoxyphenyl)acrylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene as solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional, but accelerates the reaction)
-
Round-bottom flask, reflux condenser with a drying tube (CaCl₂ or Drierite), magnetic stirrer, and heating mantle.
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.
-
Reagent Addition: To the flask, add 3-(4-Methoxyphenyl)acrylic acid (1 equivalent). Suspend the acid in a minimal amount of anhydrous DCM or toluene.
-
Catalyst Addition (Optional): Add a few drops of anhydrous DMF to the suspension.
-
Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, ~1.5 to 2.0 equivalents) to the stirring suspension at room temperature. The addition should be done carefully, as the reaction can be exothermic and will produce gaseous HCl and SO₂.
-
Reaction: Gently heat the reaction mixture to reflux (approximately 40°C for DCM, or higher for other solvents) and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the starting carboxylic acid.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed under reduced pressure using a rotary evaporator. It is critical to use a trap (e.g., a sodium hydroxide solution) to neutralize the toxic and corrosive vapors.
-
Purification: The resulting crude product, often a yellow to brown oil or solid, can be purified by vacuum distillation or recrystallization from a non-polar solvent like hexane.
Reactivity and Synthetic Applications
Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as powerful electrophiles in nucleophilic acyl substitution reactions.[11] 3-(4-Methoxyphenyl)acryloyl chloride is no exception and is a key intermediate in the synthesis of various organic compounds.
-
Ester and Amide Formation: It reacts readily with alcohols and amines to form the corresponding esters and amides, respectively. These reactions are often rapid and high-yielding, typically performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.
-
Friedel-Crafts Acylation: It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst, attaching the p-methoxycinnamoyl group to an aromatic substrate.
-
Synthesis of Bioactive Molecules: This compound is a precursor for synthesizing chalcone derivatives. Chalcones are known for their broad spectrum of biological activities, and molecular hybridization using this acyl chloride has been employed to create novel compounds with potential anticancer properties by targeting receptors like the estrogen receptor α (ERα).[3] Derivatives of the parent p-coumaric acid have also been investigated as inhibitors of the DNA damage response in cancer cells and for controlling melanoma cell growth.[12][13]
Safety, Handling, and Storage
Like other acryloyl chlorides, this compound is hazardous and must be handled with extreme care in a well-ventilated fume hood.[14][15]
-
Hazards: It is corrosive and causes severe burns to the skin, eyes, and respiratory tract.[15] It is a lachrymator (induces tearing). Inhalation of its vapors can lead to serious respiratory issues, including pulmonary edema.[14]
-
Handling: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15] Reactions should be conducted in a closed system or a fume hood.
-
Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6] Refrigeration is recommended to maintain its stability and prevent polymerization.[15]
-
Spills and Disposal: Spills should be neutralized with a weak base like sodium bicarbonate. Waste material should be treated as hazardous chemical waste according to institutional guidelines.
References
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]
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21.3 Reactions of Carboxylic Acids. (2023, September 20). OpenStax. [Link]
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The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012, May 25). Henry Rzepa's Blog. [Link]
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SOCl2 Reaction with Carboxylic Acids. (2020, February 17). Chemistry Steps. [Link]
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Reaction of Carboxylic Acids with Thionyl Chloride. (2013, December 9). YouTube. [Link]
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(2E)-3-(4-Methoxyphenyl)acryloyl chloride. Chemsrc. [Link]
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Specifications of (E)-3-(4-Methoxyphenyl)acryloyl chloride. Capot Chemical. [Link]
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(E)-3-(4-Methoxyphenyl)acryloyl chloride. Capot Chemical. [Link]
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Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. (2009, June 15). PubMed. [Link]
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p-Coumaric acid. Wikipedia. [Link]
- Process for the manufacture of acryloyl chloride.
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(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. (2021, March 9). MDPI. [Link]
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A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. (2022, August 23). ACS Publications. [Link]
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Preparation of Dearomatized p-Coumaric Acid Derivatives as DNA Damage Response Inhibitors with Potent In Vitro Antitumor Effect. (2024, October 1). PubMed. [Link]
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Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth. (2023, January 12). MDPI. [Link]
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ACRYLOYL CHLORIDE. VanDeMark Chemical. [Link]
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P-COUMARIC ACID. precisionFDA. [Link]
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Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. (2016, August 9). PubMed. [Link]
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Effects of p-coumaric acid derivatives on melanin production. ResearchGate. [Link]
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